molecular formula C11H11N B076354 1-Phenylcyclobutanecarbonitrile CAS No. 14377-68-5

1-Phenylcyclobutanecarbonitrile

Cat. No. B076354
CAS RN: 14377-68-5
M. Wt: 157.21 g/mol
InChI Key: DHIDUDPFTZJPCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Phenylcyclobutanecarbonitrile and related compounds involves various strategies. One approach includes the reaction of phenylmagnesium bromide with 1-piperidinocyclohexanecarbonitrile, leading to the formation of 1-(1-Phenylcyclohexyl)piperidine as part of efforts to explore central nervous system depressants (Maddox, Godefroi, & Parcell, 1965).

Molecular Structure Analysis

The molecular structure of compounds related to 1-Phenylcyclobutanecarbonitrile has been elucidated through techniques such as X-ray diffraction. For instance, the structure of 1-Phenoxy-1,2,2a,8b-tetrahydrocyclobuta[α]naphthalene-8b-carbonitrile reveals a monoclinic space group with dimensions indicating the molecule's endo-configuration and the puckered nature of the cyclobutane ring (Matsuura, Kai, Yasuoka, & Kasai, 1980).

Chemical Reactions and Properties

Chemical reactions involving 1-Phenylcyclobutanecarbonitrile derivatives, such as redox-photosensitised ring cleavage, highlight the reactive nature of these compounds. Stereospecific reactions under photoexcitation conditions in the presence of certain sensitizers can lead to the formation of phenyl vinyl ether and dihydronaphthalene-1-carbonitrile (Majima, Pac, & Sakurai, 1980).

Physical Properties Analysis

Investigations into the physical properties of 1-Phenylcyclobutanecarbonitrile and its analogs, such as their polymerization behavior and thermal stability, contribute to our understanding of how these compounds behave under different conditions. For example, the polymerization of alkyl 1-bicyclobutanecarboxylates reveals similarities to vinyl counterparts and offers insights into controlling molecular weight and thermal stability (Drujon, Riess, Hall, & Padías, 1993).

Chemical Properties Analysis

The chemical properties of 1-Phenylcyclobutanecarbonitrile derivatives, such as reactivity towards different chemical reactions, have been extensively studied. For instance, the synthesis and reactivity of cyclobutane-1,1-diylbis(phenylselane) derivatives from methylenecyclopropanes highlight the utility of these compounds in organic synthesis, showcasing their potential as intermediates in the construction of complex molecules (Yu, Meng, Xia, & Guo, 2009).

Scientific Research Applications

  • Photochemical Reactions : 1-Phenylcyclobutanecarbonitrile is involved in photochemical reactions. For example, it can form regioisomeric endo cyclobutane adducts and azabutadienes through photochemical processes, highlighting its role in synthetic organic chemistry and material science (Mella, Fasani, & Albini, 1991).

  • Synthesis of Central Nervous System Depressants : 1-Phenylcyclobutanecarbonitrile derivatives have been synthesized for evaluation as central nervous system depressants, indicating its potential in medicinal chemistry and pharmaceutical research (Maddox, Godefroi, & Parcell, 1965).

  • Study of Acidities and Aromaticity in Chemistry : Its derivatives have been used to explore kinetic and thermodynamic acidities, particularly in relation to antiaromatic conjugate anions, contributing to the understanding of chemical reactivity and stability (Bernasconi, Ruddat, Wenzel, & Fischer, 2004).

  • NMR Analysis and Synthetic Utility : The compound plays a role in NMR analysis and has demonstrated potential in synthetic organic chemistry, particularly in the context of [2 + 2] photocycloaddition reactions (Minter, Winslow, Watson, & Bodige, 2002).

  • Photophysical Studies : The photophysics and photochemistry of derivatives of 1-Phenylcyclobutanecarbonitrile have been studied, which is crucial for understanding light-induced chemical processes (Leigh & Postigo, 1995).

Safety And Hazards

1-Phenylcyclobutanecarbonitrile is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-phenylcyclobutane-1-carbonitrile
Source PubChem
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InChI

InChI=1S/C11H11N/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIDUDPFTZJPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162540
Record name 1-Phenylcyclobutanecarbonitrile
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Molecular Weight

157.21 g/mol
Source PubChem
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Product Name

1-Phenylcyclobutanecarbonitrile

CAS RN

14377-68-5
Record name 1-Phenylcyclobutanecarbonitrile
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Record name 1-Phenylcyclobutanecarbonitrile
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Record name 1-Phenylcyclobutanecarbonitrile
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Record name 1-phenylcyclobutanecarbonitrile
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Record name 1-PHENYLCYCLOBUTANECARBONITRILE
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Synthesis routes and methods

Procedure details

Sodium hydride (1.54 g, 64.1 mmol) dissolved in DMF (15 ml) and cooled to 0° C. Phenyl acetonitrile (3 g, 25.6 mmol) and 1,3-dibromopropane (5.2 g, 25.6 mmol) were dissolved in DMF (15 ml) and added to above mixture drop-wise at 0° C. This mixture was heated to rt and continued stirring for 2 h. Work up (H2O/Toluene) afforded the title compound (2.61 g) as crude, which was used in the next without further purification.
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
DE Butler, JC Pollatz - The Journal of Organic Chemistry, 1971 - ACS Publications
… The ready availability of 1-phenylcyclobutanecarbonitrile has led to the discovery of some biologically active derivatives. 8· 9 Yields are based on isolated, analyzed products. The …
Number of citations: 31 pubs.acs.org
RB Silverman, PA Zieske - Biochemistry, 1986 - ACS Publications
1-Phenylcyclobutylamine (PCBA) is shown to be both a substrate and a time-dependent ir-reversible inactivator of monoamine oxidase (MAO). Inactivation results in attachment to the …
Number of citations: 71 pubs.acs.org
ÖÖ GÜVEN… - Turkish Journal of …, 2002 - journals.tubitak.gov.tr
… 1-Phenylcyclobutanecarbonitrile was prepared from benzyl cyanide (70.2 g, 0.6 mol) and 1,3-dibromopropane (133.2 g, 0.66 mol) according to the procedure described by Roberts11 to …
Number of citations: 2 journals.tubitak.gov.tr
DD Roberts - The Journal of Organic Chemistry, 1974 - ACS Publications
The solvolysisrates of a series of para-substituted 1-phenylcyclobutylcarbinyl brosylates has been determined in acetic acid and 2, 2, 2-trifluoroethanol. The data support an exclusively …
Number of citations: 16 pubs.acs.org
H Huang, Q Yang, Q Zhang, J Wu, Y Liu… - Advanced Synthesis …, 2016 - Wiley Online Library
… Initial studies were carried out with 1-phenylcyclobutanecarboxamide 1 a, which could be easily accessed through hydrolysis of 1-phenylcyclobutanecarbonitrile.11 As shown in Table 1…
Number of citations: 16 onlinelibrary.wiley.com
C Feng, B Yan, G Yin, J Chen, M Ji - Synlett, 2018 - thieme-connect.com
… For example, a reaction of 1-phenylcyclobutanecarbonitrile and cyclopropyl cyanide with benzyl acetate afforded the products (w and x) in 89 and 84% yield, respectively (Table [3], …
Number of citations: 12 www.thieme-connect.com
A Kumar, S Chettiar, BS Brown, J Early, J Ollinger… - Scientific Reports, 2022 - nature.com
We performed a high-throughput phenotypic whole cell screen of Mycobacterium tuberculosis against a diverse chemical library of approximately 100,000 compounds from the AbbVie …
Number of citations: 3 www.nature.com
B Li - 1995 - search.proquest.com
… method as described for 1-phenylcyclobutanecarbonitrile. p-… method as described for 1-phenylcyclobutanecarbonitrile. p-… 103 mol ) of 1-phenylcyclobutanecarbonitrile was refluxed …
Number of citations: 0 search.proquest.com
W He, B Zhou, W Liu, M Zhang, Z Shen… - Journal of Medicinal …, 2015 - ACS Publications
… A reaction mixture of 1-phenylcyclobutanecarbonitrile (3a, 805 mg, 5.12 mmol) and potassium hydroxide (2.87 g, 51.2 mmol) in ethylene glycol (8 mL) was refluxed for 2 h. After cooling …
Number of citations: 88 pubs.acs.org
PP Shao, F Ye - Tetrahedron Letters, 2008 - Elsevier
… The synthesis of 3-hydroxy-1-phenylcyclobutanecarbonitrile was previously reported, but the stereoselectivity had not been determined. Cyclization of 4-chloro-phenylacetonitrile and …
Number of citations: 11 www.sciencedirect.com

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